Ethyl methanesulfonate is a clear colorless liquid. Denser than water. (NTP, 1992)
Ethyl methanesulfonate is a methanesulfonate ester resulting from the formal condensation of methanesulfonic acid with ethanol. It has a role as an alkylating agent, an antineoplastic agent, a carcinogenic agent, a genotoxin, a mutagen and a teratogenic agent.
Ethyl methanesulfonate
CAS No.: 62-50-0
Cat. No.: VC21340807
Molecular Formula: C3H8O3S
Molecular Weight: 124.16 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 62-50-0 |
---|---|
Molecular Formula | C3H8O3S |
Molecular Weight | 124.16 g/mol |
IUPAC Name | ethyl methanesulfonate |
Standard InChI | InChI=1S/C3H8O3S/c1-3-6-7(2,4)5/h3H2,1-2H3 |
Standard InChI Key | PLUBXMRUUVWRLT-UHFFFAOYSA-N |
SMILES | CCOS(=O)(=O)C |
Canonical SMILES | CCOS(=O)(=O)C |
Appearance | Liquid |
Boiling Point | 415 to 416 °F at 761 mm Hg (NTP, 1992) 213.5 °C 213-213.5 °C at 761 mm Hg |
Colorform | Colorless liquid |
Flash Point | 212 °F (NTP, 1992) |
Chemical Properties and Identification
Chemical Structure and Composition
Ethyl methanesulfonate is an organosulfur compound with the molecular formula CH₃SO₃C₂H₅. It represents the ethyl ester of methanesulfonic acid and appears as a clear, colorless liquid under standard conditions . This alkylating agent contains a sulfonyl functional group connected to both a methyl group and an ethoxy group, creating its distinctive chemical structure that enables its nucleophilic reactions with DNA bases.
Physical Properties
Ethyl methanesulfonate exhibits specific physical characteristics that are important for its handling and application in laboratory settings. Table 1 summarizes these physical properties:
Property | Value |
---|---|
Appearance | Clear colorless liquid |
Density | 1.1452 g/cm³ (22 °C) |
Melting point | < 25 °C |
Boiling point | 85–86 °C (185–187 °F; 358–359 K) at 10 mmHg |
CAS Number | 62-50-0 |
Storage condition | Ambient (>5 °C) |
Table 1: Physical properties of Ethyl methanesulfonate
Mutagenic Mechanisms
DNA Alkylation Process
The mutagenic activity of Ethyl methanesulfonate operates through alkylation reactions that target nucleophilic sites in DNA. This chemical mutagen functions via a mixed SN1/SN2 reaction mechanism. While ethylation primarily occurs at nitrogen positions in DNA bases, the partial SN1 character of the reaction enables Ethyl methanesulfonate to produce significant levels of alkylation at oxygen atoms as well, particularly the O6 position of guanine and within DNA phosphate groups . This alkylation capability forms the foundation of its mutagenic properties.
Formation of O6-ethylguanine
Applications in Genetic Research
Mutation Induction Rates
Ethyl methanesulfonate typically induces mutations at rates ranging from 5×10⁻⁴ to 5×10⁻² per gene without substantial killing of treated organisms . In a typical mutagenesis experiment with the model organism Caenorhabditis elegans, a mutation rate of 5×10⁻⁴ per gene corresponds to approximately 7×10⁻⁶ mutations per G/C base pair. This translates to about 250 mutations within an originally mutagenized gamete containing a roughly 100 Mbp, 36% GC haploid genome . Such a mutagenized gamete would typically harbor about 9 different loss-of-function mutations, with 1-2 of these occurring in essential genes.
Plant Mutation Breeding
Ethyl methanesulfonate has proven highly effective in generating genetic diversity in various legume varieties, including cowpea (Vigna unguiculata). The efficiency of Ethyl methanesulfonate as a mutagen is reflected in its ability to induce changes in genetic material, creating a range of phenotypic effects . These induced variations impact multiple agronomic traits, including:
Research demonstrates that the percentage of seed germination decreases proportionally with increasing Ethyl methanesulfonate concentration . For instance, in one study examining cowpea, the control group exhibited 63% germination, while seeds treated with 0.8% Ethyl methanesulfonate showed 0% germination, establishing the lethal dose (LD50) at approximately 0.4% concentration .
Determining Optimal Mutagenic Dosage
For mutation breeding programs, determining the lethal dose 50 (LD50) represents a critical parameter. The LD50 refers to the Ethyl methanesulfonate concentration that causes 50% lethality in treated seeds or propagules . This parameter helps establish the optimal concentration for inducing a high frequency of desirable mutations while maintaining sufficient seed viability. Importantly, LD50 values are genotype-specific and depend on treatment duration, explaining why different studies report varying optimal concentrations. The determination of mutagenic sensitivity in germinating seeds constitutes a fundamental aspect of mutation breeding, as subsequent crop growth and yield depend upon successful seedling establishment .
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